molecular formula C19H11N3O5S B2855221 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 313469-98-6

3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No. B2855221
CAS RN: 313469-98-6
M. Wt: 393.37
InChI Key: OGOODNXQJDMKBS-UHFFFAOYSA-N
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Description

3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound. It has a molecular weight of 401.404 . This compound is part of a class of molecules known as coumarin derivatives, which have been found to exhibit a range of biological activities .

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is not yet fully understood. However, it has been suggested that it may exert its biological effects by inhibiting certain enzymes or proteins involved in disease progression. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to possess anti-inflammatory, antibacterial, and anticancer properties. It has also been shown to inhibit the activity of certain enzymes involved in disease progression, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, its limitations include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several potential future directions for research on 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of this compound and its potential targets in disease progression. Additionally, the synthesis of this compound derivatives with improved pharmacological properties is an area of interest for future research.

Synthesis Methods

The synthesis of 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves a multi-step procedure that starts with the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride to obtain 4-(2-aminothiazol-4-yl)benzoic acid. This intermediate is then reacted with 3-nitro-2H-chromen-2-one to obtain this compound. The overall yield of the synthesis is about 60%, making it a feasible method for the preparation of this compound.

Scientific Research Applications

3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising activity against various diseases such as cancer, inflammation, and bacterial infections.

properties

IUPAC Name

3-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5S/c23-17(12-5-3-6-13(8-12)22(25)26)21-19-20-15(10-28-19)14-9-11-4-1-2-7-16(11)27-18(14)24/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOODNXQJDMKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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